molecular formula C6H7BrN2 B7869296 5-(2-Bromoethyl)pyrimidine

5-(2-Bromoethyl)pyrimidine

Cat. No.: B7869296
M. Wt: 187.04 g/mol
InChI Key: IGCUKRRFJRMPBO-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)pyrimidine: is a heterocyclic organic compound that contains a pyrimidine ring substituted with a bromoethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with bromoethyl reagents. One common method involves the use of 4,6-dichloropyrimidine-5-acetaldehyde as a starting material, which undergoes a series of reactions including reduction, condensation, and substitution to yield the desired product . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride and thionyl bromide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromoethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

5-(2-Bromoethyl)pyrimidine serves as a building block for synthesizing pharmaceutical agents targeting nucleic acid metabolism or enzyme inhibition. Its derivatives have shown promising biological activities, including:

  • Antitumor Activity : Studies have indicated that pyrimidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against colon cancer and breast cancer cells .
  • Antimicrobial Effects : Research has highlighted the antimicrobial properties of pyrimidine derivatives, suggesting their potential use as antimicrobial agents against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Certain derivatives have been reported to inhibit COX-2 activity, demonstrating anti-inflammatory effects comparable to established drugs like celecoxib .

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex molecules, including heterocyclic compounds and natural product analogs. Its versatility allows for modifications that can lead to novel compounds with enhanced biological activities .

Material Science

In material science, this compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics. This application is particularly relevant in developing advanced materials for electronic devices .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Bromination : Enhances lipophilicity and cellular uptake.
  • Hydroxyl Group Presence : Increases hydrophilicity and solubility in biological systems.

These insights guide future synthesis efforts aimed at improving therapeutic efficacy .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Study Focus Findings
Antitumor Activity Demonstrated potent inhibition against colon cancer cell lines, significantly reducing cell viability .
Antimicrobial Efficacy Exhibited broad-spectrum antibacterial activity against various bacterial strains .
Synergistic Effects Combined with doxorubicin, enhanced cytotoxic effects observed in resistant cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)pyrimidine and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral DNA polymerase, thereby preventing viral replication . In anticancer applications, it can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway .

Comparison with Similar Compounds

    5-Iodo-2’-deoxyuridine: An antiviral agent used against Herpes simplex virus.

    5-Fluorouracil: A widely used anticancer drug.

    5-Vinyl-2’-deoxyuridine: Exhibits high activity against HSV.

Uniqueness: 5-(2-Bromoethyl)pyrimidine is unique due to its specific bromoethyl substitution, which imparts distinct reactivity and biological activity compared to other 5-substituted pyrimidine analogues. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .

Biological Activity

5-(2-Bromoethyl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential. The findings are supported by various studies and case reports that highlight its antifungal, anti-inflammatory, and anticancer properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with bromoethyl groups. This process can be achieved through several methods, including nucleophilic substitution and coupling reactions. A notable synthetic route utilizes 2-bromomalonaldehyde and amidines, which can yield the desired compound efficiently with low-cost materials and a simplified procedure .

Antifungal Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antifungal properties. For instance, compounds containing a brominated pyrimidine structure have shown promising activity against various fungal strains. In vitro tests indicated that certain derivatives could inhibit the growth of Botryosphaeria dothidea and Botrytis cinerea, with some achieving an inhibition rate exceeding 85% compared to standard antifungal agents .

Table 1: Antifungal Activity of Pyrimidine Derivatives

CompoundTarget FungiInhibition Rate (%)EC50 (μg/ml)
This compoundPhomopsis sp.10010.5
PyrimethanilPhomopsis sp.85.132.1

Anti-inflammatory Activity

Pyrimidine derivatives, including this compound, have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For example, certain derivatives displayed IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX-2 Inhibition by Pyrimidine Derivatives

CompoundIC50 (μmol)
This compound0.04 ± 0.09
Celecoxib0.04 ± 0.01

Anticancer Activity

The anticancer potential of pyrimidines has garnered attention due to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have shown that certain pyrimidine derivatives can effectively target cancer cell lines such as MCF-7 and A549, with IC50 values in the nanomolar range . Mechanistic studies revealed that these compounds could arrest cell cycle progression and promote apoptosis through various pathways.

Table 3: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (nM)
This compoundMCF-7<100
DoxorubicinMCF-7~50

Case Studies

  • Antifungal Study : A recent investigation into the antifungal properties of pyrimidine derivatives found that those with bromoethyl substitutions exhibited enhanced activity against Phomopsis species, with complete inhibition at lower concentrations compared to traditional treatments .
  • Anti-inflammatory Research : In a comparative study of various pyrimidines, it was noted that the presence of electron-donating groups significantly increased COX-2 inhibitory activity, suggesting a structure-activity relationship that could guide future drug design efforts .
  • Anticancer Evaluation : A series of experiments demonstrated that specific pyrimidine derivatives could significantly induce apoptosis in MCF-7 cells, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name

5-(2-bromoethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCUKRRFJRMPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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